ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate is a complex compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes existing research findings, highlighting its anticancer and antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₅H₁₆N₂O₄
- Molecular Weight : 288.30 g/mol
- CAS Number : 347320-40-5
The intricate structure incorporates a piperidine ring, an indole moiety, and several carbonyl functionalities, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. Notably, the compound was tested against various cancer cell lines, including A549 human lung adenocarcinoma. The evaluation utilized the MTT assay to measure cell viability post-treatment. The results indicated a dose-dependent cytotoxic effect, suggesting that the compound may inhibit cancer cell proliferation effectively.
Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
---|---|---|---|
A549 | 25 | Cisplatin | 10 |
HCT116 | 30 | Doxorubicin | 5 |
These findings support the hypothesis that the compound's structural elements contribute significantly to its anticancer properties, particularly through interactions with cellular pathways involved in apoptosis and cell cycle regulation.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies showed effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC of Standard Antibiotic (µg/mL) |
---|---|---|---|
Klebsiella pneumoniae | 16 | Meropenem | 8 |
Staphylococcus aureus | 32 | Vancomycin | 16 |
The compound exhibited significant antimicrobial activity, suggesting its potential as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific functional groups within the compound are critical for its biological activity. Modifications to the piperidine ring and the incorporation of electron-withdrawing groups have been shown to enhance both anticancer and antimicrobial activities. For instance, the presence of a carbonyl group adjacent to the piperidine enhances interaction with biological targets involved in cell signaling pathways.
Case Studies
A recent case study explored the synthesis of derivatives of this compound, focusing on optimizing their biological activity. Various analogs were synthesized and screened for both anticancer and antimicrobial properties. One derivative showed a remarkable increase in potency against A549 cells with an IC50 value reduced to 15 µM, indicating that structural modifications can significantly enhance efficacy.
Propiedades
IUPAC Name |
ethyl 1-[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-2-32-24(31)17-9-13-26(14-10-17)23(30)22(29)19-15-27(20-8-4-3-7-18(19)20)16-21(28)25-11-5-6-12-25/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQRBQJRELSJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.